molecular formula C29H51N2O.Cl<br>C29H51ClN2O B3347851 2alpha-Bromo-5alpha-cholestan-3-one CAS No. 1452-34-2

2alpha-Bromo-5alpha-cholestan-3-one

Cat. No.: B3347851
CAS No.: 1452-34-2
M. Wt: 479.2 g/mol
InChI Key: CLQYEXVGDIHPFZ-UHFFFAOYSA-M
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Description

2alpha-Bromo-5alpha-cholestan-3-one is a brominated steroid derivative with the molecular formula C27H45BrO. This compound is part of the cholestane family, which are derivatives of cholesterol. It is characterized by the presence of a bromine atom at the 2alpha position and a ketone group at the 3 position on the cholestane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Bromo-5alpha-cholestan-3-one typically involves the bromination of 5alpha-cholestan-3-one. The reaction is carried out using bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2alpha position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2alpha-Bromo-5alpha-cholestan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with iodine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used to reduce the ketone group.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can be used for oxidation reactions.

Major Products

    Substitution: 2alpha-Iodo-5alpha-cholestan-3-one.

    Reduction: 2alpha-Bromo-5alpha-cholestan-3-ol.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2alpha-Bromo-5alpha-cholestan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2alpha-Bromo-5alpha-cholestan-3-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2alpha-Bromo-5alpha-cholestan-3-one can be compared with other brominated steroids and cholestane derivatives:

    2alpha-Bromo-5beta-cholestan-3-one: Similar structure but with a different stereochemistry at the 5 position.

    2alpha-Chloro-5alpha-cholestan-3-one: Chlorine atom instead of bromine, leading to different reactivity and properties.

    5alpha-Cholestan-3-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1452-34-2

Molecular Formula

C29H51N2O.Cl
C29H51ClN2O

Molecular Weight

479.2 g/mol

IUPAC Name

2-(3-benzyl-2-heptadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;chloride

InChI

InChI=1S/C29H51N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-30(25-26-32)23-24-31(29)27-28-20-17-16-18-21-28;/h16-18,20-21,32H,2-15,19,22-27H2,1H3;1H/q+1;/p-1

InChI Key

CLQYEXVGDIHPFZ-UHFFFAOYSA-M

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)Br)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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